molecular formula C16H20BrNO2 B587051 (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide CAS No. 1246820-28-9

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

Cat. No. B587051
CAS RN: 1246820-28-9
M. Wt: 338.245
InChI Key: WWFFHGDWYBLXHO-NSHDSACASA-N
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Description

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide, also known as SABEI, is a novel synthetic compound that has recently been gaining attention for its potential applications in the scientific research field. SABEI is a derivative of indenyl and has a unique structure, consisting of an allyloxy group attached to a bromo group. This structure is believed to be what gives SABEI its unique properties, which make it a promising compound for scientific research.

Scientific Research Applications

Chemical Synthesis and Analysis

The compound (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide, due to its structural complexity, may be involved in chemical synthesis and analysis, similar to other complex organic compounds. For instance, compounds with similar structural characteristics have been synthesized and fully analyzed using techniques like NMR, UV, IR, and mass spectral data to determine their structure and potential applications (Manolov, Ivanov, & Bojilov, 2020; Manolov, Ivanov, & Bojilov, 2021).

Antibacterial and Antifungal Applications

Compounds with structural similarities to (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide have been studied for their antibacterial and antifungal properties. Some compounds have demonstrated significant activity, matching or even surpassing standard antimicrobial agents in certain cases (Helal et al., 2013).

Synthesis of Novel Compounds

The structure of (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide suggests its potential in the synthesis of novel compounds. Similar compounds have been utilized in the creation of new chemical entities with various applications, including medicinal chemistry and material science (Kulai & Mallet-Ladeira, 2016).

Potential in Photochemistry

Compounds containing similar functional groups have been used in photochemical reactions, indicating the possibility of (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide being a candidate in such applications. These compounds can undergo photostimulated reactions yielding products with potential applications in various fields (Vaillard, Postigo, & Rossi, 2004).

Drug Synthesis

While avoiding specifics on drug use and dosage, it's notable that structurally complex amides similar to (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide have been involved in the synthesis of drugs like Nilotinib, indicating potential pharmaceutical applications (Wang Cong-zhan, 2009).

Material Science

In the realm of material science, certain compounds structurally related to (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide have been used in the development of new materials, such as fluorescent ATRP initiators, which could indicate potential applications in polymer chemistry and material science (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-3-16(19)18-8-7-11-5-6-12-9-14(17)15(20-4-2)10-13(11)12/h4,9-11H,2-3,5-8H2,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFFHGDWYBLXHO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

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